Phosphonium, pentyltriphenyl-, chloride
Description
Example Precursor Design: To synthesize a phosphonium (B103445) salt that can introduce a terminal alkene and a hydroxyl group, one might start with 5-bromo-1-pentene. The reaction with triphenylphosphine (B44618) would yield (4-pentenyl)triphenylphosphonium bromide. The double bond is carried through the synthesis and can be involved in or inert to subsequent reactions.
Another Example: Using a precursor like methyl 5-chlorovalerate allows for the synthesis of a phosphonium salt containing an ester functionality. This salt, upon use in a Wittig reaction, would generate a product containing a carbon-carbon double bond and an ester group.
These advanced synthetic strategies expand the utility of pentyltriphenylphosphonium salts beyond simple pentyl group introduction, enabling their use in the construction of complex, multifunctional molecules. nih.gov The design of such precursors often involves multi-step syntheses and the use of protecting groups to ensure that the desired functionality is compatible with the conditions of phosphonium salt formation and subsequent reactions. researchgate.net
Structure
3D Structure of Parent
Properties
CAS No. |
35171-60-9 |
|---|---|
Molecular Formula |
C23H26ClP |
Molecular Weight |
368.9 g/mol |
IUPAC Name |
pentyl(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C23H26P.ClH/c1-2-3-13-20-24(21-14-7-4-8-15-21,22-16-9-5-10-17-22)23-18-11-6-12-19-23;/h4-12,14-19H,2-3,13,20H2,1H3;1H/q+1;/p-1 |
InChI Key |
ITEGLKPIWVGVBO-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Mechanistic Investigations in Organic Reactions Catalyzed or Mediated by Pentyltriphenylphosphonium Chloride
Functionality as a Phase-Transfer Catalyst
Pentyltriphenylphosphonium chloride, a quaternary phosphonium (B103445) salt, serves as an effective phase-transfer catalyst (PTC). This catalytic activity is crucial in facilitating reactions between reactants located in different phases, typically an aqueous phase and an organic phase. The lipophilic nature of the triphenylphosphine (B44618) groups and the three-carbon chain, combined with the ionic character of the phosphonium head, allows the cation to transport anions across the phase boundary, thereby enabling the reaction to proceed.
Kinetic and Mechanistic Aspects of Phase-Transfer Catalysis
The mechanism of phase-transfer catalysis involving phosphonium salts like pentyltriphenylphosphonium chloride generally follows the model proposed by Starks. In this model, the phosphonium cation forms an ion pair with the reacting anion in the aqueous phase. This lipophilic ion pair is then extracted into the organic phase, where it can react with the organic substrate. After the reaction, the phosphonium cation, now paired with the leaving group anion, returns to the aqueous phase for another cycle.
The kinetics of such reactions are often complex and can be influenced by several factors, including the stirring speed, the concentration of the catalyst, the nature of the organic and aqueous phases, and the temperature. The rate-determining step can be either the mass transfer of the ion pair across the interface or the intrinsic reaction rate in the organic phase. For many reactions catalyzed by quaternary phosphonium salts, the reaction is found to be kinetically controlled by the chemical reaction in the organic phase, especially under vigorous stirring conditions that minimize mass transfer limitations.
Influence on Reaction Thermodynamics and Stereochemical Product Distribution
Phase-transfer catalysts can influence the thermodynamics of a reaction by altering the solvation of the reacting anion in the organic phase. A "naked" anion, poorly solvated in the organic phase, is more reactive than its heavily solvated counterpart in the aqueous phase. This increased reactivity can lead to a lowering of the activation energy and an increase in the reaction rate.
The stereochemical outcome of a reaction can also be significantly affected by the use of a phase-transfer catalyst. The structure of the phosphonium cation and its association with the reacting anion can create a specific chiral environment around the reacting species. This can lead to stereoselectivity in reactions such as alkylations, reductions, and oxidations. The degree of stereoselectivity is dependent on the tightness of the ion pair and the specific interactions between the catalyst, the substrate, and the reagent.
Applications and Mechanistic Insights in Wittig Olefination Reactions
Pentyltriphenylphosphonium chloride is a commonly employed phosphonium salt for the generation of phosphonium ylides, which are key intermediates in the Wittig reaction. google.com This reaction is a powerful tool for the synthesis of alkenes from aldehydes or ketones. The nature of the phosphonium salt plays a crucial role in determining the reactivity and selectivity of the subsequent olefination.
Elucidation of Reaction Intermediates (e.g., Oxaphosphetanes, Betaines) in the Wittig Reaction Cycle
The mechanism of the Wittig reaction has been a subject of extensive study, with the nature of the key intermediates being a central point of discussion. The reaction is initiated by the deprotonation of the phosphonium salt to form a phosphonium ylide. This ylide then reacts with a carbonyl compound to form either a zwitterionic betaine (B1666868) intermediate or directly proceeds to a four-membered ring intermediate, the oxaphosphetane, via a [2+2] cycloaddition.
While the betaine intermediate was initially proposed, substantial evidence now supports the direct formation of the oxaphosphetane as the primary pathway, particularly for non-stabilized ylides. The oxaphosphetane is a transient species that subsequently decomposes to form the desired alkene and a phosphine (B1218219) oxide byproduct. The stereochemistry of the final alkene is determined by the geometry of the oxaphosphetane and the factors influencing its formation and decomposition.
Stereochemical Control and Selectivity in Olefin Formation (E/Z Isomerism)
The Wittig reaction can lead to the formation of either the E (trans) or Z (cis) isomer of the resulting alkene. The stereoselectivity is highly dependent on the nature of the ylide. Non-stabilized ylides, typically derived from alkyltriphenylphosphonium salts like pentyltriphenylphosphonium chloride, generally favor the formation of the Z-alkene. This selectivity is often explained by the kinetic control of the reaction, where the sterically less hindered cis-oxaphosphetane is formed more rapidly.
The following table summarizes the typical stereoselectivity observed with different types of ylides:
| Ylide Type | Substituent on Ylide | Typical Major Isomer |
| Non-stabilized | Alkyl | Z-alkene |
| Semi-stabilized | Aryl, Allyl | Mixture of E and Z |
| Stabilized | Ester, Ketone | E-alkene |
Impact of Reaction Conditions and Solvent Environment on Wittig Stereoselectivity
The stereochemical outcome of the Wittig reaction can be significantly influenced by the reaction conditions. The choice of the base used to generate the ylide is critical. Salt-free conditions, often achieved by using bases like sodium hexamethyldisilazide (NaHMDS), tend to enhance the Z-selectivity with non-stabilized ylides. In contrast, the presence of lithium salts can lead to a decrease in Z-selectivity or even a preference for the E-alkene due to the coordination of the lithium cation with the intermediates.
The solvent also plays a crucial role. Non-polar, aprotic solvents such as tetrahydrofuran (B95107) (THF) or toluene (B28343) generally favor the formation of the Z-alkene. Polar aprotic solvents, on the other hand, can stabilize the betaine-like transition state leading to the trans-oxaphosphetane, thereby increasing the proportion of the E-alkene. The temperature of the reaction is another important factor; lower temperatures typically enhance the kinetic control and thus the Z-selectivity.
Advanced Modifications of the Wittig Reaction Utilizing Pentyltriphenylphosphonium Systems
The Wittig reaction, a cornerstone of alkene synthesis, involves the reaction of a phosphorus ylide with an aldehyde or ketone. Advanced modifications of this reaction often focus on improving stereoselectivity, reaction conditions, and catalytic efficiency. Alkyltriphenylphosphonium salts like pentyltriphenylphosphonium chloride are the precursors to the essential ylide reagents.
One significant modification where phosphonium salts are crucial is Phase-Transfer Catalysis (PTC) . In a typical PTC Wittig reaction, the phosphonium salt facilitates the transfer of a base (like hydroxide) from an aqueous phase to an organic phase to deprotonate the phosphonium salt and form the ylide. researchgate.netelsevierpure.com The lipophilic nature of the triphenylphosphine and the alkyl group (in this case, pentyl) on the phosphonium cation enhances its solubility in the organic phase, which can be crucial for the efficiency of the phase transfer process. researchgate.net The use of a solid base, such as potassium carbonate, in a solid-liquid biphasic system is another modification where the phosphonium salt's ability to interact at the phase interface is key. researchgate.net
While specific studies detailing the stereoselective outcomes using the pentyltriphenylphosphonium ylide are scarce, the stereochemistry of the Wittig reaction is generally influenced by the stability of the ylide. wikipedia.org Ylides derived from simple alkyltriphenylphosphonium salts are typically "non-stabilized" and tend to produce (Z)-alkenes under salt-free conditions. The length of the alkyl chain, such as the pentyl group, is not generally considered a primary factor in determining the Z/E selectivity compared to the electronic nature of the group.
A patent for an agrochemical intermediate mentions the synthesis of pentyltriphenylphosphonium bromide for use in a Wittig reaction, highlighting its industrial relevance, though without detailing its mechanistic advantages. phasetransfercatalysis.com
Interactive Table: Factors in Modified Wittig Reactions
| Modification Type | Role of Phosphonium Salt | Potential Influence of Pentyl Group |
| Phase-Transfer Catalysis (PTC) | Acts as a phase-transfer agent for the base. | The lipophilicity of the pentyl group could enhance solubility in the organic phase, potentially improving catalyst efficiency. |
| Solid-Liquid Biphasic Reaction | Facilitates ylide formation at the solid-liquid interface. | Solubility characteristics influenced by the pentyl group may affect reaction rates. |
| Stereoselective Modifications | Precursor to the ylide, which dictates stereochemical outcome. | As a simple alkyl group, it would form a non-stabilized ylide, generally favoring (Z)-alkene formation. |
Catalytic Role in Polymerization Systems
Phosphonium salts can function as catalysts or initiators in various polymerization reactions, particularly in the ring-opening polymerization (ROP) of cyclic monomers like epoxides and lactones. researchgate.netresearchgate.netbham.ac.uk
Initiation and Propagation Mechanisms in Ring-Opening Polymerizations
In the context of anionic ring-opening polymerization (AROP) of epoxides, phosphonium salts can play a catalytic role. The polymerization is typically initiated by a nucleophile. researchgate.netlibretexts.org For instance, potassium diphenyl phosphide (B1233454) has been used as an initiator for the AROP of glycidyl (B131873) phenyl ether, where the phosphide anion directly attacks the epoxide ring. researchgate.net While pentyltriphenylphosphonium chloride itself would not be the primary initiator in this mechanism, quaternary phosphonium salts are known to accelerate anionic polymerizations by acting as phase-transfer catalysts or by creating more reactive "naked" anions through ion exchange. researchgate.net
For the ROP of lactones, such as L-lactide, various catalytic systems are employed. bham.ac.ukmdpi.comresearchgate.netillinois.edu While metal-based catalysts are common, organocatalysts, including phosphonium derivatives, have gained attention. Aminophosphonium salts, for example, have been synthesized and used as bifunctional catalysts for the ring-opening copolymerization of epoxides and anhydrides, where the phosphonium cation acts as a Lewis acid to activate the monomer. rsc.org It is plausible that pentyltriphenylphosphonium chloride could participate in similar activation mechanisms, although specific research is not available.
Control of Polymer Architecture and Chain Growth in Catalyzed Systems
The ability to control polymer architecture—including molecular weight, molecular weight distribution (dispersity), and end-group functionality—is a critical aspect of modern polymer synthesis. rsc.orgresearchgate.netrsc.org In living or controlled polymerizations, the rates of initiation and propagation are carefully managed to ensure that all polymer chains grow at a similar rate.
In AROP of epoxides, the choice of initiator and catalyst system is crucial for achieving a controlled polymerization. researchgate.netnih.gov Phosphonium salt catalysts can influence the reaction kinetics and thus the molecular weight distribution of the resulting polyether. By facilitating a rapid and uniform initiation relative to propagation, a narrow dispersity can be achieved.
Interactive Table: Potential Roles of Pentyltriphenylphosphonium Chloride in ROP
| Polymerization Aspect | Potential Mechanism of Action | Consequence for Polymer Architecture |
| Initiation (AROP) | Acts as a co-catalyst or phase-transfer agent to enhance the reactivity of the primary initiator. | Can lead to faster and more uniform initiation, potentially resulting in a narrower molecular weight distribution. |
| Propagation | The phosphonium cation can form an ion pair with the growing anionic polymer chain end. | The nature of this ion pair can affect the rate of propagation and the occurrence of side reactions, influencing molecular weight control. |
| Monomer Activation | The phosphonium center could act as a Lewis acid to activate the cyclic monomer. | Could enhance the rate of polymerization. |
Advanced Characterization and Structural Analysis of Pentyltriphenylphosphonium Chloride
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopy is fundamental to confirming the molecular identity and purity of pentyltriphenylphosphonium chloride. Nuclear Magnetic Resonance (NMR), vibrational spectroscopy, and mass spectrometry each offer unique and complementary information.
NMR spectroscopy is a powerful tool for probing the atomic environment within the molecule. The combination of ¹H, ¹³C, and ³¹P NMR provides a complete picture of the compound's structure and is instrumental in assessing its purity. rsc.org
¹H NMR: The proton NMR spectrum displays characteristic signals for both the aromatic phenyl protons and the aliphatic pentyl chain protons. The phenyl protons typically appear as a complex multiplet in the aromatic region (approximately 7.5-8.0 ppm). The protons of the pentyl group exhibit distinct signals, with the α-methylene protons (adjacent to the phosphorus atom) being deshielded and appearing further downfield compared to the other methylene (B1212753) groups and the terminal methyl group.
¹³C NMR: The carbon NMR spectrum corroborates the structure by showing distinct resonances for the aromatic and aliphatic carbons. The phenyl carbons exhibit signals in the aromatic region (~115-136 ppm), with the carbon atom directly bonded to the phosphorus showing a characteristic doublet due to one-bond phosphorus-carbon coupling (¹J-PC). researchgate.net The carbons of the pentyl chain appear in the aliphatic region of the spectrum.
³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for phosphonium (B103445) salts. oxinst.com Pentyltriphenylphosphonium chloride exhibits a single, sharp resonance in its proton-decoupled ³¹P NMR spectrum, typically in the range of +22 to +25 ppm (referenced to 85% H₃PO₄). rsc.orgacadiau.ca This single peak confirms the presence of a single phosphorus environment and its quaternary phosphonium nature. The absence of other significant peaks is a strong indicator of the compound's purity. oxinst.com
Table 1: Representative NMR Data for Alkyltriphenylphosphonium Cations
| Nucleus | Chemical Shift (δ, ppm) Range | Key Features |
|---|
| ¹H | Phenyl: ~7.5-8.0 (m) α-CH₂: Downfield shifted | Complex multiplet for phenyl groups. Clear separation of pentyl chain signals. | | ¹³C | Phenyl: ~115-136 C-P: Doublet | ¹J-PC coupling is observable for the ipso-carbon of the phenyl rings. | | ³¹P | ~+22 to +25 (s) | A single sharp peak indicates a pure quaternary phosphonium species. rsc.orgacadiau.ca |
Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a fingerprint based on its functional groups. nih.gov For pentyltriphenylphosphonium chloride, key vibrational bands confirm the presence of the phenyl and pentyl groups and the central phosphonium core.
Aromatic C-H Stretching: Bands observed above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the phenyl rings.
Aliphatic C-H Stretching: Bands in the 2800-3000 cm⁻¹ region correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the pentyl chain.
Aromatic C=C Stretching: Sharp absorption peaks in the 1450-1600 cm⁻¹ range are due to the carbon-carbon stretching vibrations within the aromatic rings.
P-C Vibration: A characteristic P⁺-C vibration peak, indicating the bond between the phosphorus cation and the carbon of the phenyl ring, often appears around 1436 cm⁻¹ and 1107 cm⁻¹. researchgate.net
"P-Ph" Bands: The presence of the triphenylphosphine (B44618) moiety gives rise to several characteristic bands, including a strong absorption near 1110 cm⁻¹.
The combination of IR and Raman spectra provides a comprehensive profile of the molecule's vibrational characteristics, useful for routine identification and quality control. nih.gov
High-resolution mass spectrometry (HRMS) is essential for unambiguously determining the elemental composition and confirming the molecular weight of the pentyltriphenylphosphonium cation. springernature.comnih.gov Using techniques like electrospray ionization (ESI), the cation is observed in the positive ion mode.
The primary ion detected is the pentyltriphenylphosphonium cation, [C₂₃H₂₈P]⁺. HRMS provides a highly accurate mass measurement for this ion, which can be compared to the calculated theoretical mass to confirm its elemental formula.
Fragmentation analysis (MS/MS) can further elucidate the structure. Common fragmentation pathways for alkyltriphenylphosphonium cations involve the cleavage of bonds adjacent to the phosphorus atom. libretexts.orgchemguide.co.uk Key fragmentation patterns include:
Loss of the pentyl group: Cleavage of the P-pentyl bond results in the formation of the stable triphenylphosphine radical cation or related fragments.
Loss of a phenyl group: Cleavage of a P-phenyl bond can lead to the formation of a diphenylpentylphosphine cation.
Fragmentation of the pentyl chain: Cleavage along the aliphatic chain can also occur, leading to a series of smaller fragment ions. libretexts.org
The most stable and therefore most abundant fragment ions provide further structural confirmation. chemguide.co.uk
X-ray Diffraction Analysis for Crystalline Forms
X-ray diffraction (XRD) on single crystals provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. researchgate.netnih.gov
In the crystal lattice, the pentyltriphenylphosphonium cations and chloride anions are arranged in a specific, repeating pattern. The packing is governed by a combination of electrostatic forces and weaker supramolecular interactions. nih.gov For phosphonium salts, these interactions often include:
Ionic Interactions: The primary force is the electrostatic attraction between the positively charged phosphonium cation and the negatively charged chloride anion.
Hydrogen Bonding: The chloride anion can act as a hydrogen bond acceptor, interacting with weakly acidic C-H bonds from the phenyl or pentyl groups of the cation (C-H···Cl interactions). nih.govpsu.edu If water molecules are present in the crystal lattice, stronger O-H···Cl hydrogen bonds will dominate. nih.govpsu.edu
C-H···π Interactions: Interactions between the C-H bonds of one cation and the π-system of a phenyl ring on an adjacent cation can also influence the crystal packing. nih.gov
These collective interactions create a well-defined, three-dimensional supramolecular network that dictates the material's bulk properties. nih.gov
Single-crystal XRD analysis reveals the preferred conformation of the flexible pentyl chain and the orientation of the rigid phenyl groups. researchgate.net
Phosphorus Geometry: The phosphorus atom at the core of the cation adopts a nearly ideal tetrahedral geometry, with C-P-C bond angles close to 109.5°. nih.govresearchgate.net
Phenyl Group Orientation: The three phenyl rings are arranged around the phosphorus atom in a propeller-like conformation. rsc.org The specific torsion angles (C-P-C-C) define the pitch of this propeller, which is influenced by steric hindrance and packing forces within the crystal. rsc.org
Pentyl Chain Conformation: The aliphatic pentyl chain is flexible and can adopt various conformations. In the solid state, it typically assumes a low-energy, extended (all-trans or anti-periplanar) conformation to minimize steric strain. researchgate.net However, kinks (gauche conformations) may be present to accommodate efficient crystal packing. The specific torsion angles along the C-C backbone of the pentyl chain are precisely determined by the diffraction experiment.
Thermal Stability and Decomposition Profiles in Engineered Systems
The thermal stability of pentyltriphenylphosphonium chloride is a critical parameter in engineered systems, dictating its operational temperature limits and degradation pathways. While specific thermogravimetric analysis (TGA) data for pentyltriphenylphosphonium chloride is not extensively detailed in publicly available literature, the thermal behavior of analogous alkyltriphenylphosphonium halides provides significant insights into its expected stability and decomposition mechanisms.
Generally, phosphonium salts are recognized for their robust thermal stability, often exceeding that of their nitrogen-based ammonium (B1175870) counterparts. nih.gov This enhanced stability is attributed to the lower electronegativity and greater polarizability of the phosphorus atom compared to nitrogen, which results in a more stable P-C bond. Dynamic TGA studies on various phosphonium ionic liquids have indicated decomposition temperatures often commencing above 300°C. researchgate.netrsc.org However, it is crucial to note that the actual long-term thermal stability can be lower than indicated by dynamic TGA, and is influenced by factors such as the purity of the sample, the heating rate, and the nature of the surrounding atmosphere (inert or oxidative). researchgate.netrsc.org
The decomposition of alkyltriphenylphosphonium halides typically proceeds through a mechanism influenced by the nature of the halide anion and the structure of the alkyl group. For triphenylphosphonium alkyl ester salts, thermolysis can be initiated by the attack of the halide ion on the alkyl group, leading to the formation of an alkyl halide and triphenylphosphine oxide as a major product. uchile.clresearchgate.netuchile.cl In the case of simple alkyltriphenylphosphonium halides, a common decomposition pathway involves a Hofmann-type elimination reaction, especially with longer alkyl chains, yielding an alkene, a protonated halide, and triphenylphosphine. Another potential pathway is nucleophilic substitution by the chloride anion on the alkyl chain, producing an alkyl chloride and triphenylphosphine.
The presence of impurities, oxygen, and metal chlorides can significantly impact the thermal decomposition profile. rsc.org An oxygen-containing atmosphere generally lowers the thermal stability, while the addition of certain metal chlorides can, in some instances, increase it by coordinating with the chloride anions and reducing their Lewis basicity. rsc.org
Table 1: General Thermal Decomposition Data for Related Alkyltriphenylphosphonium Halides
| Compound | Decomposition Onset (°C, Inert Atmosphere) | Major Decomposition Products | Reference |
| Trihexyl(tetradecyl)phosphonium Chloride | ~320 | Alkene, Alkyl Halide, Trihexylphosphine, Tetradecylphosphine | researchgate.net |
| Butyltriphenylphosphonium Chloride | 223 - 227 (Melting Point) | Not Specified | fishersci.com |
| Triphenylphosphonium Alkyl Ester Bromides/Chlorides | 130 - 225 | Alkyl Halide, Ylid, Triphenylphosphine Oxide | uchile.clresearchgate.net |
Note: This table presents data for structurally related compounds to infer the properties of pentyltriphenylphosphonium chloride. The decomposition temperatures and products can vary based on the specific alkyl chain and experimental conditions.
Electrochemical Characterization in Solution and Interfacial Systems
The electrochemical behavior of pentyltriphenylphosphonium chloride in both bulk solution and at interfaces is fundamental to its application in areas such as electrocatalysis, phase transfer catalysis, and as a supporting electrolyte. The electrochemical window, conductivity, and interfacial properties are key parameters that define its performance in these roles.
In solution, pentyltriphenylphosphonium chloride behaves as a strong electrolyte, dissociating into the pentyltriphenylphosphonium cation ([P(C₆H₅)₃(C₅H₁₁)]⁺) and the chloride anion (Cl⁻). The molar conductivity of solutions containing this salt is dependent on its concentration, the solvent's dielectric constant, and the temperature. iaea.orgiaea.org In non-aqueous solvents with lower dielectric constants, ion pairing can occur, which would reduce the molar conductivity. iaea.org The bulky nature of the pentyltriphenylphosphonium cation, with its three phenyl rings, results in a lower ionic mobility compared to smaller inorganic cations.
The electrochemical stability window is a critical characteristic, defining the range of potentials over which the salt is stable and does not undergo oxidation or reduction. For alkyltriphenylphosphonium salts, the cathodic limit is typically determined by the reduction of the phosphonium cation, which can involve the cleavage of a P-C bond. The anodic limit is often dictated by the oxidation of the anion, in this case, chloride. The specific potential limits depend on the solvent and the electrode material used. Generally, phosphonium-based ionic liquids are known to possess wide electrochemical windows, making them suitable for a variety of electrochemical applications. nih.gov
At interfaces, such as an electrode-electrolyte interface or a liquid-liquid interface, pentyltriphenylphosphonium chloride exhibits specific adsorption behavior. The amphiphilic nature of the cation, with its nonpolar alkyl and phenyl groups and the charged phosphorus center, drives it to accumulate at interfaces. aip.org This can lead to the formation of an electrical double layer with a specific structure that influences charge transfer kinetics and interfacial tension. Molecular dynamics simulations of similar tetraalkylphosphonium ionic liquids at an aqueous interface have shown that the phosphonium cations orient in a way that the phosphorus atoms are solvated by water molecules. aip.org The arrangement of the alkyl chains plays a significant role in the interfacial properties. aip.org
The interfacial behavior is also crucial in applications like phase transfer catalysis, where the phosphonium salt facilitates the transfer of a reactant from one phase to another. The ability of the pentyltriphenylphosphonium cation to reside at the interface and interact with both phases is key to its catalytic activity.
Table 2: Representative Electrochemical Properties of Related Phosphonium Salts
| Property | Compound/System | Value | Reference |
| Molar Conductivity (Λ) | Tetraphenylphosphonium Chloride in Nitrobenzene | Varies with concentration | iaea.org |
| Interfacial Behavior | Tetraalkylphosphonium Chlorides at IL/water interface | Forms distinct interfacial layers | aip.org |
| Electrochemical Window | Phosphonium-based Ionic Liquids | Generally wide | nih.gov |
Note: This table provides a general overview of the electrochemical properties of related phosphonium salts to contextualize the expected behavior of pentyltriphenylphosphonium chloride.
Applications in Advanced Materials and Chemical Technologies Involving Pentyltriphenylphosphonium Chloride
Development and Application in Phosphonium-Based Ionic Liquids
Pentyltriphenylphosphonium chloride is a member of the phosphonium (B103445) salt family, which has garnered considerable interest as a versatile platform for creating ionic liquids (ILs). researchgate.net These materials, composed entirely of ions and possessing melting points below 100°C, offer a unique set of properties that make them suitable for a wide range of applications. nih.govresearchgate.net Phosphonium-based ILs, in particular, are noted for their thermal and chemical stability, often surpassing their nitrogen-based counterparts like imidazolium (B1220033) and pyridinium (B92312) ILs. researchgate.netarpnjournals.org
Ionic Liquid Design Principles and Tunable Chemical Properties
The defining feature of ionic liquids is their "tunability," which allows for the fine-tuning of their physicochemical properties for specific tasks by modifying the structure of the cation or anion. nih.govnih.gov The properties of a phosphonium IL like pentyltriphenylphosphonium chloride are determined by the interplay between its constituent ions.
Cation Structure: The pentyltriphenylphosphonium cation ([P(C₆H₅)₃(C₅H₁₁)⁺]) features a central phosphorus atom bonded to three phenyl groups and one pentyl group. This asymmetric structure is crucial for disrupting crystal lattice formation, which in turn lowers the melting point. acs.org
Alkyl Chains: The length and branching of the alkyl chains (in this case, the pentyl group) significantly influence properties such as viscosity, density, and melting point. nih.gov Longer alkyl chains generally increase viscosity and hydrophobicity. aip.org
Aryl Groups: The presence of rigid phenyl groups contributes to the thermal stability of the cation. acs.orgnih.gov
Symmetry: Low cation symmetry is a key design principle for achieving low melting points, a defining characteristic of ionic liquids. ilschem.com
Anion Structure: The chloride anion (Cl⁻) is a simple, coordinating halide. The choice of anion has a profound impact on the IL's properties, including its miscibility with water, thermal stability, and electrochemical window. ilschem.com While simple halides like chloride create hydrophilic ILs, they can be exchanged with other anions like bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) or hexafluorophosphate (B91526) ([PF₆]⁻) to create hydrophobic ILs with different characteristics. arpnjournals.orgnih.gov
The ability to modify these components allows for the rational design of phosphonium ILs with a desired set of properties. rsc.org
Table 1: Influence of Cation and Anion Structure on Phosphonium Ionic Liquid Properties
| Property | Influence of Cation (e.g., Pentyltriphenylphosphonium) | Influence of Anion (e.g., Chloride) |
| Melting Point | Asymmetry and bulky groups lower the melting point. acs.orgilschem.com | Anion size and charge distribution affect lattice energy. |
| Viscosity | Longer alkyl chains generally lead to higher viscosity. rsc.org | Stronger cation-anion interactions can increase viscosity. scirp.org |
| Thermal Stability | Generally high; aryl groups enhance stability. researchgate.netacs.org | The nature of the anion is often the primary determinant of decomposition temperature. ilschem.com |
| Density | Increasing the bulkiness of the cation tends to decrease density. ilschem.com | Heavier anions (e.g., those containing fluorine) increase density. |
| Miscibility | Longer alkyl chains increase hydrophobicity, reducing water miscibility. aip.org | Halide anions typically confer hydrophilicity, while fluorinated anions lead to hydrophobicity. arpnjournals.org |
Role as Green Solvents and Sustainable Reaction Media in Organic Synthesis
One of the most celebrated applications of ionic liquids is their use as "green solvents," offering an alternative to volatile organic compounds (VOCs) that pose environmental and health risks. ijsr.nettext2fa.ir Phosphonium ILs are particularly attractive in this context due to their stability and recyclability. arpnjournals.org
Their key advantages as sustainable reaction media include:
Low Vapor Pressure: ILs have negligible vapor pressure, which significantly reduces air pollution and solvent loss through evaporation. scirp.orgmdpi.com
High Thermal Stability: Their ability to remain liquid over a wide temperature range allows for their use in reactions requiring high temperatures, often leading to faster reaction rates. researchgate.net
Tunable Solubility: The solubility of reactants, products, and catalysts can be adjusted by altering the IL's cation and anion, facilitating product separation and catalyst recycling. mdpi.com
Catalyst Immobilization: ILs can act as a medium to dissolve and stabilize catalysts, particularly metal nanoparticles, preventing their aggregation and enabling easier recovery and reuse. tandfonline.comresearchgate.net
While specific data for pentyltriphenylphosphonium chloride is not extensively detailed, phosphonium ILs in general have been successfully employed as media for various organic reactions, demonstrating their potential as environmentally benign solvents. mdpi.comtandfonline.com
Application in Chemical Separations and Extraction Processes
The tunable properties of phosphonium ILs make them effective agents for separation and extraction processes, such as liquid-liquid extraction. researchgate.netmdpi.com Their utility stems from their ability to selectively solvate certain compounds, allowing for their removal from complex mixtures.
Phosphonium-based ILs have been investigated for a variety of separation tasks:
Metal Ion Extraction: Hydrophobic phosphonium ILs can act as extractants for removing metal ions from aqueous solutions. researchgate.net The efficiency of the extraction can be tuned by changing the anion or the length of the alkyl chains on the cation.
Dye Removal: Studies have shown that phosphonium ILs can serve as effective and environmentally friendly adsorbents for removing dyes from wastewater. arpnjournals.orgresearchgate.net
Separation of Organic Compounds: Their unique solvation properties allow for the separation of organic molecules that are difficult to separate using conventional solvents.
The design of the IL is critical for these applications. For instance, creating a hydrophobic IL by pairing a phosphonium cation with a suitable anion allows it to form a separate phase with water, facilitating the extraction of target solutes from the aqueous phase. aip.org The commercial availability of phosphonium ILs like Cyphos IL 101 (trihexyl(tetradecyl)phosphonium chloride) underscores their industrial relevance in separation processes, particularly in hydrometallurgy. nih.gov
Role in Advanced Flame Retardant Compositions
Phosphorus-based compounds are a major class of halogen-free flame retardants, valued for their effectiveness and more favorable environmental profile compared to halogenated counterparts. cnrs.frspecialchem.com Pentyltriphenylphosphonium chloride, as a phosphorus-containing salt, can contribute to flame retardancy through mechanisms that operate in both the solid (condensed) phase and the gas phase during combustion. nih.govmdpi.com
Condensed Phase Mechanisms of Phosphonium Flame Retardancy
The primary mechanism of action for many phosphorus flame retardants in the condensed phase is the promotion of char formation. nih.govresearchgate.net When a polymer containing a phosphorus additive is heated, the flame retardant can decompose to form phosphoric or polyphosphoric acid species. mdpi.com
These acidic species act as catalysts for the dehydration of the polymer backbone, leading to cross-linking and the formation of a stable, carbonaceous char layer on the material's surface. mdpi.commdpi.com This char layer serves multiple protective functions:
Thermal Insulation: It insulates the underlying polymer from the heat of the flame, slowing down its thermal decomposition. mdpi.com
Fuel Barrier: It acts as a physical barrier that prevents the escape of flammable volatile gases, which are the fuel for the flame. nist.gov
Oxygen Barrier: The char layer can also limit the access of oxygen to the polymer surface, further inhibiting combustion.
The effectiveness of this mechanism depends on the ability of the phosphorus compound to remain in the condensed phase at decomposition temperatures and interact with the polymer. researchgate.net
Gas Phase Mechanisms and Inhibition of Combustion Processes
In addition to their action in the condensed phase, phosphorus compounds can also interrupt the combustion cycle in the gas phase. nih.govruicoglobal.com This requires the flame retardant or its decomposition products to be volatile enough to enter the flame zone. nih.gov
The gas-phase mechanism is primarily one of radical scavenging or flame inhibition: mdpi.com
During combustion, a self-sustaining chain reaction occurs, driven by high-energy free radicals, particularly hydrogen (H•) and hydroxyl (OH•) radicals.
Volatile phosphorus-containing species (such as PO•, PO₂•, and HPO•) are released from the decomposing polymer. mdpi.comkmtindustrial.com
These phosphorus radicals are less reactive and act as radical traps, reacting with the highly reactive H• and OH• radicals. ruicoglobal.com
This process converts the highly reactive radicals into less reactive species, effectively interrupting the chain branching reactions of combustion, which reduces heat production and can extinguish the flame. kmtindustrial.comuclan.ac.uk
Table 2: Summary of Flame Retardant Mechanisms for Phosphorus Compounds
| Phase | Mechanism | Description | Key Intermediates/Products |
| Condensed Phase | Char Formation | Catalyzes dehydration and cross-linking of the polymer to form a protective carbonaceous layer. researchgate.netmdpi.com | Phosphoric/polyphosphoric acid |
| Barrier Effect | The char layer insulates the polymer and blocks the release of flammable gases. nist.gov | Stable char layer | |
| Gas Phase | Radical Trapping | Volatile phosphorus species interrupt the combustion chain reaction by scavenging high-energy radicals (H•, OH•). ruicoglobal.comkmtindustrial.com | PO•, PO₂•, HPO• |
| Flame Inhibition | The removal of key radicals reduces the heat generated by the flame, leading to extinguishment. nih.govmdpi.com | Less reactive species |
Synergistic Effects with Co-additives in Polymeric Matrices
The incorporation of phosphonium salts, such as pentyltriphenylphosphonium chloride, into polymeric matrices can be enhanced through synergistic interactions with various co-additives. While specific data on pentyltriphenylphosphonium chloride is limited, the principles of synergy observed with analogous phosphonium salts provide a clear framework. These co-additives can augment properties like thermal stability, flame retardancy, or mechanical strength more effectively than the phosphonium salt alone.
The mechanism of synergy often involves complementary actions. For instance, in flame retardant applications, a phosphonium salt might act in the gas phase by trapping free radicals, while a co-additive like a metal hydroxide (B78521) or a nitrogen-based compound works in the condensed phase by promoting char formation and releasing inert gases. This multi-faceted approach is more effective at interrupting the combustion cycle.
Research on various phosphonium-based systems has demonstrated these effects. The interaction between the phosphonium cation and the co-additive can lead to the formation of more stable intermediate structures or catalytic cycles that enhance the desired property. The choice of co-additive is critical and depends on the specific polymer and the target application.
Table 1: Examples of Synergistic Co-additives with Phosphonium Salts in Polymers
| Co-additive Class | Mechanism of Synergy | Target Polymer Matrix | Enhanced Property |
|---|---|---|---|
| Nitrogen Compounds (e.g., Melamine) | Intumescent action; gas-phase and condensed-phase effects | Polyolefins, Epoxy Resins | Flame Retardancy |
| Metal Hydroxides (e.g., Aluminum Hydroxide) | Endothermic decomposition, release of water vapor | PVC, Polyesters | Flame Retardancy, Smoke Suppression |
| Nanofillers (e.g., Clay, Graphene) | Barrier formation, enhanced char layer stability | Polyamides, Polypropylene | Mechanical Strength, Flame Retardancy |
Corrosion Inhibition Performance and Surface Protection Mechanisms
Pentyltriphenylphosphonium chloride, as a quaternary phosphonium salt, functions as an effective corrosion inhibitor for various metals, particularly steel in acidic environments. The primary mechanism of protection is the adsorption of the phosphonium cation onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.net
This adsorption process involves a combination of physical and chemical interactions:
Physisorption: In acidic solutions like HCl or H₂SO₄, the metal surface typically carries a positive charge. Anions from the acid (e.g., Cl⁻, SO₄²⁻) first adsorb onto the metal, creating a negatively charged surface. The positively charged pentyltriphenylphosphonium cation then electrostatically adsorbs onto this modified surface. mdpi.com
Chemisorption: This involves the sharing of electrons or coordinate bond formation between the inhibitor molecule and the metal. The phosphorus atom, with its available d-orbitals, and the delocalized π-electrons of the phenyl rings can interact with the vacant d-orbitals of iron atoms, creating a more stable and robust protective film. researchgate.netmdpi.com
The inhibitor molecule displaces water molecules and aggressive ions from the metal surface, thereby blocking both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. electrochemsci.org Studies on similar phosphonium salts like hexadecyltriphenylphosphonium bromide (HPP) have shown that inhibition efficiency increases with concentration, reaching up to 99.1% in some cases. mdpi.com The adsorption process often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal surface. researchgate.netmdpi.com
Table 2: Corrosion Inhibition Data for Analogous Phosphonium Salts
| Inhibitor Compound | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Adsorption Mechanism |
|---|---|---|---|---|
| Hexadecyltriphenylphosphonium Bromide (HPP) | Mild Steel | 1 M HCl | 99.1 | Mixed Physisorption/Chemisorption |
| (Methoxymethyl) triphenylphosphonium chloride | Carbon Steel XC70 | 0.5 M H₂SO₄ | 74.2 | Chemisorption (Langmuir Isotherm) |
| Benzyltriphenylphosphonium Chloride (BTPPC) | Mild Steel | 0.3 M H₃PO₄ | Not specified | Mixed-type inhibition |
Design of Cationic Architectures for Controlled Interfacial Interactions
The structure of pentyltriphenylphosphonium chloride is well-suited for studying interfacial interactions, particularly with biological membranes. Its architecture consists of a positively charged, hydrophilic phosphonium "head" and lipophilic (hydrophobic) "tails" comprised of the three phenyl groups and the pentyl chain. The lipophilicity, or the tendency of the molecule to partition into a lipid-like environment, is a critical parameter governing its interaction with cell membranes. nih.gov
Shorter Chains (e.g., Methyl, Ethyl): Result in lower lipophilicity, leading to weaker interactions with the hydrophobic core of a lipid bilayer.
Longer Chains (e.g., Pentyl, Hexadecyl): Increase lipophilicity, promoting stronger partitioning into the membrane and deeper insertion into the lipid core. researchgate.net
This ability to tune lipophilicity allows for controlled studies of how cationic molecules associate with and permeate membranes, providing insights into drug delivery, toxicity mechanisms, and the behavior of ionic liquids in biological systems. nih.govresearchgate.net
The amphiphilic nature of pentyltriphenylphosphonium chloride dictates its interaction with model lipid bilayers, which are composed of phospholipid molecules. The interaction is a multi-step process driven by a combination of forces. psu.edu
Electrostatic Attraction: The positively charged phosphonium head is initially attracted to the negatively charged or polar head groups of the phospholipids (B1166683) (e.g., phosphatidylserine, phosphatidylcholine) at the bilayer surface. psu.eduresearchgate.net This is a primary driving force for the initial association of the molecule with the membrane. nih.gov
Hydrophobic Interaction: Following the initial electrostatic binding, the lipophilic components—the pentyl chain and phenyl rings—are driven out of the aqueous environment and into the nonpolar, hydrophobic core of the lipid bilayer. psu.eduresearchgate.net This hydrophobic effect is a major contributor to the stability of the association. nih.gov
These interactions can lead to several outcomes depending on the concentration of the phosphonium salt and the composition of the lipid bilayer:
Surface Adsorption: At low concentrations, molecules may simply adsorb to the surface.
Intercalation: Molecules can insert themselves between the phospholipid molecules, potentially altering membrane fluidity, thickness, and permeability. nih.gov
Membrane Disruption: At higher concentrations, the detergent-like properties of such amphiphilic cations can lead to the disruption of the bilayer structure, forming micelles or pores, a mechanism often exploited for antimicrobial applications.
Environmental Remediation Applications as Phase Transfer Catalysts
Pentyltriphenylphosphonium chloride is a type of phase transfer catalyst (PTC), a class of compounds that greatly enhances reaction rates between reactants located in different, immiscible phases (e.g., an aqueous phase and an organic phase). wikipedia.org This capability has significant applications in green chemistry and environmental remediation. phasetransfer.com
The mechanism of phase transfer catalysis involves the phosphonium cation acting as a "ferry" for anions. operachem.com For example, in the destruction of an organic pollutant (R-X) in an organic solvent using an aqueous nucleophile (e.g., OH⁻), the reaction is typically very slow because the reactants cannot meet.
The PTC cycle proceeds as follows:
The pentyltriphenylphosphonium cation (Q⁺) in the organic phase exchanges its chloride anion for a hydroxide anion (OH⁻) at the aqueous-organic interface, forming Q⁺OH⁻.
The Q⁺OH⁻ complex, being soluble in the organic phase due to its lipophilic alkyl and phenyl groups, transports the OH⁻ anion into the organic phase. wikipedia.orgoperachem.com
In the organic phase, the "naked" and highly reactive OH⁻ anion readily reacts with the organic pollutant R-X, leading to its degradation.
The catalyst, now Q⁺X⁻, returns to the interface to exchange X⁻ for another OH⁻, thus continuing the catalytic cycle.
This process allows for the use of water as a solvent, reduces the need for harsh and volatile organic solvents, enables reactions at lower temperatures, and often increases reaction yields and selectivity, all of which are key principles of green chemistry. wikipedia.orgphasetransfer.com These catalysts are employed in various remediation processes, including the degradation of pesticides and chlorinated aromatic compounds. phasetransfer.comrsc.org
Future Research Directions and Prospects for Pentyltriphenylphosphonium Chloride
Innovations in Synthesis and Derivatization of Phosphonium (B103445) Salts for Enhanced Functionality
The development of novel synthetic routes for phosphonium salts is a cornerstone of future research, aiming to create derivatives with tailored properties for specific applications. Current efforts are moving beyond traditional quaternization methods towards more efficient and versatile strategies. One promising avenue is the use of one-pot, multi-component reactions. For instance, a straightforward and highly efficient protocol has been developed for the synthesis of a diverse range of thiophosphonium salts through a one-pot, four-component coupling of commercially available thiols and aldehydes with triphenylphosphine (B44618) and trifluoromethanesulfonic acid. nih.gov This metal-free approach allows for the creation of valuable building blocks with high yields. nih.gov The resulting thiophosphonium salts have demonstrated utility in the chemoselective postfunctionalization of C(sp³)–+PPh₃ groups, enabling a range of divergent reduction and oxidation protocols. nih.gov
Another innovative approach involves the use of photocatalysis for the late-stage synthesis of quaternary phosphonium salts (QPS). rsc.org This photoactivated method utilizes organothianthrenium salts and tertiary phosphines, offering high yields and broad functional group compatibility. rsc.org Such methodologies could be adapted for the synthesis of pentyltriphenylphosphonium chloride derivatives with unique functionalities. The ability to introduce a wider array of functional groups onto the phosphonium scaffold will be critical for enhancing its performance in catalysis, materials science, and other applications.
Future research will likely focus on expanding the library of functionalized phosphonium salts, including those based on the pentyltriphenylphosphonium structure. This will involve the exploration of new coupling reactions and the derivatization of the phenyl and pentyl groups to modulate properties such as solubility, thermal stability, and catalytic activity.
| Synthetic Strategy | Key Features | Potential Application for Pentyltriphenylphosphonium Derivatives |
| One-pot, four-component coupling | Metal-free, high efficiency, diverse products | Synthesis of functionalized pentyltriphenylphosphonium salts with tailored catalytic or material properties. |
| Photocatalysis | High yields, broad functional group compatibility, late-stage functionalization | Introduction of complex functionalities to the pentyltriphenylphosphonium structure for advanced applications. |
Application of Multiscale Modeling and Advanced Operando Characterization Techniques
To bridge the gap between the atomic-scale behavior of pentyltriphenylphosphonium chloride and its macroscopic performance, particularly in catalytic systems, the application of multiscale modeling and advanced operando characterization techniques is indispensable. Multiscale modeling allows researchers to simulate catalytic processes across different length and time scales, from quantum mechanical calculations of reaction mechanisms at the active site to computational fluid dynamics of the entire reactor. This hierarchical approach is crucial for understanding the intricate interplay of factors that govern catalytic activity and selectivity.
Operando spectroscopy, which involves characterizing the catalyst under actual reaction conditions, provides invaluable experimental data to validate and refine computational models. Techniques such as in-situ infrared spectroscopy, Raman spectroscopy, and X-ray absorption spectroscopy can reveal the structure of the active catalytic species and the transformation of reactants and intermediates on the catalyst surface. The integration of these experimental observations with multiscale modeling frameworks will enable a more accurate prediction of catalyst behavior and facilitate the rational design of improved catalytic systems based on pentyltriphenylphosphonium chloride.
Future research in this area will focus on developing more sophisticated computational models that can accurately describe the complex interactions within the catalytic system. Additionally, the development of new operando techniques with higher sensitivity and spatial resolution will provide unprecedented insights into the dynamic nature of the catalyst at work.
Integration in Novel Catalytic Cycles and Strategies for Process Intensification
Pentyltriphenylphosphonium chloride is a well-established phase-transfer catalyst, but its potential in novel catalytic cycles remains an active area of investigation. Future research will explore its application in a wider range of organic transformations, including asymmetric synthesis and C-H activation reactions. The development of chiral derivatives of pentyltriphenylphosphonium chloride could open up new possibilities for enantioselective catalysis.
Furthermore, the integration of catalytic reactions using pentyltriphenylphosphonium chloride with other process intensification technologies, such as microreactors and membrane separation, could lead to significant improvements in process efficiency. For example, a continuous-flow process using an immobilized pentyltriphenylphosphonium chloride catalyst in a microreactor could offer precise control over reaction conditions and lead to higher product yields and purity.
| Process Intensification Strategy | Benefit for Processes Using Pentyltriphenylphosphonium Chloride |
| Catalyst Immobilization | Enhanced catalyst recovery and reusability, reduced product contamination. |
| Microreactor Technology | Precise control over reaction parameters, improved heat and mass transfer, enhanced safety. |
| Membrane Separation | In-situ product removal to overcome equilibrium limitations, continuous processing. |
Exploration of New Material Science Applications and Sustainable Chemical Technologies
The unique properties of phosphonium salts, including their thermal and chemical stability, make them attractive candidates for a variety of material science applications. researchgate.net Future research on pentyltriphenylphosphonium chloride will likely explore its use as a component in novel materials. For instance, as a phosphonium-based ionic liquid, it could find applications as a non-volatile and non-flammable electrolyte in batteries and other electrochemical devices. semanticscholar.org The incorporation of pentyltriphenylphosphonium chloride into polymer matrices could also lead to the development of new polymer electrolytes with enhanced ionic conductivity and mechanical properties. mdpi.com
In the realm of sustainable chemical technologies, pentyltriphenylphosphonium chloride and its derivatives can play a crucial role. Their application as recyclable phase-transfer catalysts aligns with the principles of green chemistry by reducing waste and energy consumption. rsc.org Furthermore, the development of biodegradable phosphonium ionic liquids is an active area of research, and future studies may focus on designing environmentally benign derivatives of pentyltriphenylphosphonium chloride. rsc.org The use of phosphonium salts as catalysts in the conversion of biomass into valuable chemicals and fuels is another promising avenue for sustainable technology development.
The exploration of these new applications will require a multidisciplinary approach, combining expertise in materials science, electrochemistry, and catalysis. The versatility of the phosphonium scaffold, coupled with the potential for functionalization, suggests that pentyltriphenylphosphonium chloride will continue to be a valuable building block for the development of advanced materials and sustainable chemical processes.
Q & A
Q. What are the established synthetic routes for pentyltriphenylphosphonium chloride, and what methodological considerations are critical for reproducibility?
Pentyltriphenylphosphonium chloride is typically synthesized via quaternization of triphenylphosphine with pentyl halides (e.g., pentyl chloride) under reflux in anhydrous solvents like toluene or dichloromethane. Elevated temperatures (80–100°C) and inert atmospheres (N₂/Ar) are essential to prevent side reactions. Kinetic studies suggest alkyl halide reactivity follows the order: allylic > benzyl > primary alkyl, necessitating extended reaction times (12–24 hours) for primary alkyl halides like pentyl chloride . Alternative high-pressure methods, as historically demonstrated for PH₄Cl synthesis (20 atm, 14°C), are less common but highlight the role of phase behavior in phosphonium salt formation .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing pentyltriphenylphosphonium chloride purity and structure?
Key techniques include:
- ¹H/³¹P NMR : ³¹P NMR shifts typically appear at δ +20–30 ppm for phosphonium salts, with splitting patterns in ¹H NMR confirming alkyl chain integration (e.g., pentyl protons at δ 0.8–1.6 ppm) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M-Cl]⁺) and isotopic patterns verify molecular weight (e.g., C₂₃H₂₆ClP: MW 368.88).
- Melting Point Analysis : Decomposition points (e.g., ~221°C for methyltriphenylphosphonium chloride) serve as purity indicators .
Q. What safety protocols are critical when handling pentyltriphenylphosphonium chloride in laboratory settings?
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye irritation .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, as phosphonium salts can generate volatile byproducts (e.g., HCl) during synthesis .
- Storage : Store in airtight containers under desiccation to prevent hygroscopic degradation .
Advanced Research Questions
Q. How does pentyltriphenylphosphonium chloride function in palladium(II) extraction systems, and what variables influence its efficiency?
Studies on analogous phosphonium salts (e.g., tetradecyl(trihexyl)phosphonium chloride) reveal that extraction efficiency depends on:
- HCl Concentration : Optimal Pd(II) extraction occurs at 0.1–3 M HCl, with competing Cl⁻ coordination reducing efficiency at higher concentrations .
- Organic Solvent Choice : Toluene enhances phase separation compared to polar solvents, minimizing emulsion formation .
- Ionic Strength : Addition of NaCl (0.05–0.5 M) modulates aqueous phase activity, improving selectivity for Pd(II) over other metals .
Q. How can researchers resolve contradictions in reported synthesis yields when varying reaction pressures?
Historical high-pressure methods (e.g., 20 atm for PH₄Cl ) conflict with modern ambient-pressure quaternization. Systematic studies suggest that elevated pressures primarily benefit gaseous reactants (e.g., PH₃), whereas liquid-phase alkylation proceeds efficiently at ambient pressure with catalytic KI or phase-transfer agents (e.g., crown ethers) . Contradictions may arise from incomplete solvent degassing or trace moisture, which hydrolyze intermediates .
Q. What role do solvent polarity and counterion effects play in the reactivity of pentyltriphenylphosphonium chloride in Wittig reactions?
In Wittig olefination, solvent polarity (e.g., THF vs. DMSO) influences ylide formation kinetics. Polar aprotic solvents stabilize the ylide intermediate, enhancing reactivity with aldehydes. Counterions (e.g., Cl⁻ vs. Br⁻) also modulate solubility: chloride salts require phase-transfer catalysts in nonpolar media, whereas bromide analogs exhibit better organic-phase compatibility .
Methodological Considerations for Experimental Design
Q. How should researchers optimize concurrent procedures during prolonged synthesis steps (e.g., reflux)?
- Parallel Experiments : Utilize the 1.5-hour reflux period for preparatory tasks (e.g., standard calibration, solvent drying) to maximize efficiency .
- Real-Time Monitoring : Inline FTIR or Raman spectroscopy can track reaction progress without interrupting reflux .
Q. What strategies mitigate variability in metal extraction studies using phosphonium ionic liquids?
- Standardized Mixing : Mechanically shake phases for consistent time intervals (e.g., 10–30 minutes) to achieve equilibrium .
- Blind Controls : Include blank runs (organic phase without extractant) to quantify nonspecific Pd(II) adsorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
